molecular formula C23H20N2O5 B11547846 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate

Cat. No.: B11547846
M. Wt: 404.4 g/mol
InChI Key: ISFYUHLPANTCGD-UHFFFAOYSA-N
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Description

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes nitro, methoxy, and imino groups, contributes to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the imine: The reaction between 3,4-dimethylbenzaldehyde and aniline under acidic conditions to form the imine intermediate.

    Nitration: The nitration of the imine intermediate using a nitrating agent such as nitric acid to introduce the nitro group.

    Esterification: The final step involves the esterification of the nitrated imine with 4-methoxybenzoic acid in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or sulfonated derivatives.

    Hydrolysis: Formation of 4-methoxybenzoic acid and the corresponding alcohol.

Scientific Research Applications

4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The imino group can form hydrogen bonds with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both nitro and imino groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

[4-[(3,4-dimethylphenyl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H20N2O5/c1-15-4-8-19(12-16(15)2)24-14-17-5-11-22(21(13-17)25(27)28)30-23(26)18-6-9-20(29-3)10-7-18/h4-14H,1-3H3

InChI Key

ISFYUHLPANTCGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-])C

Origin of Product

United States

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